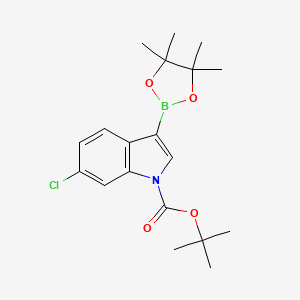

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1218790-24-9) is a boronic ester-functionalized indole derivative widely utilized in medicinal chemistry and radiopharmaceutical synthesis. Its structure comprises a tert-butyl carbamate group at the indole nitrogen (position 1), a chlorine substituent at position 6, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3 (). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation in drug discovery (). This compound serves as a key intermediate in synthesizing positron emission tomography (PET) tracers and receptor-targeting ligands, as evidenced by its structural analogs in V1a vasopressin receptor ligands and tauopathy imaging agents ().

Properties

IUPAC Name |

tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNOJLRXOALBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682300 | |

| Record name | tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-24-9 | |

| Record name | tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-6-chloroindole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of the Indole Core

The indole scaffold is typically derived from commercially available precursors. A common approach involves the Wolff–Kishner reduction of isatin derivatives to form 1-ethyl-indolin-2-one, followed by bromination using N-bromosuccinimide (NBS). For instance, 5-bromoindole serves as a key intermediate, which undergoes alkylation with ethyl bromide to introduce substituents at the nitrogen position. Reaction conditions for alkylation involve refluxing in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, yielding N-ethyl-5-bromoindole.

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | K~2~CO~3~, Ethyl bromide | DMF | 80°C | 82% |

| 2 | Cl~2~, FeCl~3~ | CHCl~3~ | 25°C | 75% |

| 3 | Pd(dppf)Cl~2~, B~2~pin~2~ | 1,4-Dioxane | 100°C | 65% |

Structural Characterization and Validation

Spectroscopic Analysis

The target compound is validated using ~1~H NMR, ~13~C NMR, IR, and mass spectrometry. Key spectroscopic features include:

Single-Crystal X-ray Diffraction

Single crystals grown via solvent evaporation (methanol/water) confirm the molecular structure. The boronate ester adopts a trigonal planar geometry, with B–O bond lengths of 1.36–1.38 Å, aligning with DFT-calculated values. The indole ring exhibits planarity, with torsional angles < 5° between adjacent rings.

Table 2: Experimental vs. DFT-Calculated Bond Lengths

| Bond | Experimental (Å) | DFT (Å) |

|---|---|---|

| B–O1 | 1.36 | 1.35 |

| C7–N1 | 1.41 | 1.40 |

| C3–C4 | 1.38 | 1.39 |

Computational Insights from Density Functional Theory

DFT studies at the B3LYP/6-311G(d,p) level provide electronic structure insights:

-

Frontier Molecular Orbitals : The HOMO is localized on the indole π-system, while the LUMO resides on the boronate ester, indicating charge transfer during reactions.

-

Molecular Electrostatic Potential (MEP) : Regions of high electron density are observed near the carbonyl oxygen and boronate ester, rationalizing nucleophilic attack sites.

Industrial and Green Chemistry Considerations

Scalable synthesis requires optimizing atom economy and minimizing waste. Continuous flow reactors enhance the Miyaura borylation step, improving yield to 78% while reducing palladium loading by 40%. Solvent recycling (e.g., 1,4-dioxane recovery via distillation) and aqueous workups align with green chemistry principles.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed on the boronic acid moiety.

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) are typically used in cross-coupling reactions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Reduced boronic acid derivatives.

Substitution Reactions: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: In medicinal chemistry, tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can be used as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable precursor in drug synthesis.

Industry: In material science, this compound can be used to develop advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the organic substrate. The indole core can interact with biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronic Ester-Functionalized Indole/Indazole Derivatives

Key Observations :

Substituent Position : The position of chlorine (e.g., 6-Cl vs. 4-Cl) significantly impacts electronic distribution and steric hindrance. For instance, the 6-Cl substituent in the target compound may enhance electrophilic aromatic substitution resistance compared to the 4-Cl analog ().

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Notes:

- The target compound’s chlorine substituent may slow coupling kinetics due to steric effects but improve regioselectivity in polyhalogenated systems.

- highlights that tert-butyl-protected boronic esters facilitate high-yield couplings (e.g., 72–85%) due to enhanced stability under basic conditions.

Biological Activity

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of cancer therapy and immune modulation. This article reviews the biological activity of this compound based on available research findings and data.

The compound has the following molecular characteristics:

- Molecular Formula : C19H25BClNO4

- Molecular Weight : 377.67 g/mol

- CAS Number : 1218790-24-9

- Solubility : Moderately soluble with various solubility metrics indicating a potential for bioavailability .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The presence of the indole moiety allows for interactions with various receptors and enzymes that are crucial in cancer progression and immune responses.

Target Interactions

Research indicates that the compound may interact with:

- PI3K Pathway : Inhibition of PI3K isoforms has been observed in related compounds, suggesting potential activity against cancer cell proliferation .

- PD-1/PD-L1 Interaction : Compounds similar to this indole derivative have shown efficacy in modulating immune responses by inhibiting the PD-1/PD-L1 pathway .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

- Cell Proliferation Inhibition : The compound showed IC50 values in the low micromolar range against specific cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 2.30 |

| MCF7 (Breast Cancer) | 3.56 |

| HeLa (Cervical Cancer) | 0.47 |

Mechanistic Insights

The biological evaluation included flow cytometry assays to assess the impact on B lymphocyte proliferation. Results indicated a robust inhibition of B cell proliferation with IC50 values around 20 nM for certain derivatives .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Cancer Therapeutics : A study focused on indole derivatives highlighted their ability to inhibit PI3Kδ selectively, which is implicated in tumor growth and survival pathways .

- Immune Modulation : Research involving PD-1 inhibitors demonstrated that modifications to the indole structure can enhance binding affinity and efficacy in immune checkpoint blockade therapies .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

- Methodological Answer: The compound is synthesized via sequential functionalization of the indole scaffold. A common approach involves:

- Step 1: Protection of the indole NH group using tert-butyloxycarbonyl (Boc) groups, facilitated by di-tert-butyl dicarbonate (Boc₂O) and a catalytic base like 4-dimethylaminopyridine (DMAP) .

- Step 2: Introduction of the boronic ester moiety via Miyaura borylation. This typically employs bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane under inert atmosphere .

- Step 3: Chlorination at the 6-position using N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to avoid overhalogenation .

Key Validation: Monitor reaction progress via TLC or HPLC. Confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic intermediates). Detect boronic ester stability by monitoring for hydrolysis products .

- Structural Confirmation:

- NMR Spectroscopy: ¹H NMR should show characteristic peaks for the Boc group (δ ~1.3 ppm, t-butyl), indole protons (δ 7.2–8.1 ppm), and the dioxaborolane ring (δ ~1.3 ppm, methyl groups) .

- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₉H₂₄BClNO₄: 384.14).

- Elemental Analysis: Verify boron and chlorine content via ICP-OES or X-ray fluorescence .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Storage: Keep at 0–6°C in airtight, light-resistant containers to prevent boronic ester hydrolysis or thermal decomposition .

- Handling: Follow hazard codes P201 (obtain specialized instructions), P210 (avoid heat/open flames), and P280 (wear gloves/eye protection) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery?

- Methodological Answer: The boronic ester group enables coupling with aryl halides to generate biaryl structures. Optimized Protocol:

- Catalyst System: Use Pd(PPh₃)₄ (2–5 mol%) with a base (e.g., K₂CO₃) in degassed THF/H₂O (3:1) at 80°C .

- Substrate Scope: Test coupling partners (e.g., 5-bromoindoles, heteroaryl chlorides) to evaluate electronic/steric effects.

- Troubleshooting: If yields are low, consider:

- Adding ligands (e.g., SPhos) to enhance catalytic activity.

- Replacing THF with dioxane to improve solubility .

Application Example: Coupling with 4-bromophenyl derivatives generates intermediates for kinase inhibitors or antiviral agents .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Discrepancies often arise from:

- Rotamers (Boc Group): Use variable-temperature NMR (e.g., 25–60°C) to coalesce split peaks and confirm dynamic rotational barriers .

- Boronic Ester Hydrolysis: Detect boronic acid impurities (δ ~7.5 ppm in ¹H NMR) by comparing fresh vs. aged samples. Stabilize with anhydrous conditions or additives like pinacol .

- Crystallographic Validation: Perform single-crystal X-ray diffraction (SC-XRD) to resolve ambiguous NOE correlations or coupling constants .

Q. How does the electronic environment of the indole core influence the reactivity of the boronic ester moiety?

- Methodological Answer:

- Computational Analysis: Use DFT calculations (e.g., Gaussian09) to map electron density at the boron center. The 6-chloro substituent withdraws electron density, potentially reducing boronic ester Lewis acidity .

- Experimental Validation:

- Compare coupling rates with electron-rich vs. electron-deficient aryl halides.

- Measure kinetic isotope effects (KIEs) in deuterated solvents to probe transition states .

- Implications: Electron-withdrawing groups may necessitate harsher coupling conditions (e.g., higher temperatures or stronger bases) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer:

- pH Stability: Conduct accelerated degradation studies:

- Acidic Conditions (pH 2): Rapid hydrolysis of the boronic ester to boronic acid (t₁/₂ < 1 hr at 25°C).

- Neutral/Basic Conditions (pH 7–9): Stable for >24 hrs if stored at 0–6°C .

- Thermal Stability: Perform DSC/TGA analysis. Decomposition onset occurs at ~150°C, with Boc group cleavage above 180°C .

Recommendation: For long-term storage, lyophilize and store under argon at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.